Home > Products > Screening Compounds P123688 > 1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline
1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline -

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline

Catalog Number: EVT-5439170
CAS Number:
Molecular Formula: C26H25ClN2O4
Molecular Weight: 464.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, denoted as (I) in the study, was synthesized and characterized using various techniques including X-ray diffraction and DFT analysis []. It showed good to moderate antibacterial activity against several bacterial strains, including Bacillus cerus and Escherichia coli [].

2-Benzyl-4-(9H-fluoren-9-ylidene)-6,7-dimethoxy-3-(naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was studied using single-crystal X-ray diffraction to determine its crystal structure []. The analysis revealed details about the molecule's conformation and intermolecular interactions in the crystal lattice [].

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a major human metabolite of the If channel inhibitor YM758 []. Studies suggest it is likely secreted into urine via hOCT2/rOct2 transporters [].

(5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459)

  • Compound Description: YM-385459 is another significant human metabolite of YM758, an inhibitor of the If current channel []. It was detected in both urine and plasma samples during metabolism studies [].

2-[(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]-4-phenyl-1,3-thiazole

  • Compound Description: The crystal structure of this compound was analyzed to understand its molecular geometry and conformation []. No classic hydrogen bonds or π-π interactions were observed in the crystal structure [].

(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: TQ9 showed significant tumor-specific cytotoxicity in human oral squamous cell carcinoma cell lines []. It induced autophagy in these cells, suggesting a potential mechanism for its antitumor activity [].

2-{6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

  • Compound Description: This compound is a 1,2,3,4-tetrahydroisoquinoline derivative claimed for its use as a medicinal agent []. The patent suggests its potential application in pharmaceutical compositions [].

2-{6,7-dimethoxy-1-[2-(6-trifluoromethylpyridin-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

  • Compound Description: This compound, a 1,2,3,4-tetrahydroisoquinoline derivative, is also claimed for its potential as a medicinal agent []. The patent indicates its possible use in the formulation of pharmaceutical compositions [].

2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: Identified as a potent anticonvulsant agent, this compound acts as a noncompetitive AMPAR antagonist []. It was discovered through a 3D ligand-based pharmacophore model based on known antagonists [].

trans-2-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (PD00735)

  • Compound Description: This compound showed significant anticonvulsant activity, leading to its further exploration and the development of structural analogs []. It acts as a noncompetitive AMPAR antagonist and was identified through virtual screening [].

(+)-(3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ)

  • Compound Description: CIQ is a positive allosteric modulator (PAM) selective for NMDA receptors containing GluN2C and GluN2D subunits [, ]. It shows no agonist activity on its own and has been utilized in animal models for studying fear learning, schizophrenia, and Parkinson's disease [, ].

[9] https://www.semanticscholar.org/paper/799973e270558e009c8022988e34d4c05560c664 [] https://www.semanticscholar.org/paper/c920ff2cbd016b654a300b9b1c6771892cbbb59c

1-{1-[(6-methoxy)naphth-2-yl]}propyl-2-(1-piperidine)acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CPU-23)

  • Compound Description: CPU-23 demonstrated inhibitory effects on [3H]-nitrendipine binding to rat cerebral cortical membranes, suggesting its interaction with L-type calcium channels []. It also inhibited KCl-induced contraction in rat aorta, indicating its potential as a calcium channel blocker [].

6,7-Dimethoxy-2-((2E)-3-(1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enoyl)-1,2,3,4-tetrahydroisoquinoline (SIS3)

  • Compound Description: SIS3 is an inhibitor of Smad3, a protein involved in the TGF-beta signaling pathway []. The patent suggests its potential use in treating lung carcinoma or melanoma [].

N-(9-{2-[(4-{2-[3-(5-chlorofuran-2-yl)-4-phenylisoxazol-5-yl]acetamido}butyl)carbamoyl]phenyl}-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene)ethanaminium chloride (compound 8)

  • Compound Description: This compound exhibited selective inhibition of COX-1, an enzyme involved in prostaglandin synthesis []. It was also found to interact with P-glycoprotein, a transmembrane protein involved in multidrug resistance [].
  • Relevance: Though not a direct structural analog of 1-(3-chlorophenyl)-6,7-dimethoxy-2-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline, this compound is discussed in the context of research focused on developing COX inhibitors. This research also explores the use of tetrahydroisoquinoline moieties, known to sometimes act as efflux pump inhibitors, in the design of novel COX inhibitors [].

2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]ethanone (compound 17)

  • Compound Description: This compound displayed sub-micromolar selective inhibition of COX-2, another enzyme involved in prostaglandin synthesis []. It was also shown to interact with P-glycoprotein, indicating potential implications for its pharmacokinetic properties [].
  • Relevance: While not a direct structural analog of 1-(3-chlorophenyl)-6,7-dimethoxy-2-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2,3,4-tetrahydroisoquinoline, this compound shares a research context focused on COX inhibition. It features a tetrahydroisoquinoline moiety, highlighting the exploration of this structural motif in designing new COX inhibitors, potentially due to its ability to interact with efflux pumps like P-glycoprotein [].

Properties

Product Name

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline

IUPAC Name

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline

Molecular Formula

C26H25ClN2O4

Molecular Weight

464.9 g/mol

InChI

InChI=1S/C26H25ClN2O4/c1-32-24-16-19-12-14-28(13-6-9-18-7-3-4-11-23(18)29(30)31)26(22(19)17-25(24)33-2)20-8-5-10-21(27)15-20/h3-11,15-17,26H,12-14H2,1-2H3/b9-6+

InChI Key

LSTUOAHBCXPCAT-RMKNXTFCSA-N

SMILES

COC1=C(C=C2C(N(CCC2=C1)CC=CC3=CC=CC=C3[N+](=O)[O-])C4=CC(=CC=C4)Cl)OC

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)CC=CC3=CC=CC=C3[N+](=O)[O-])C4=CC(=CC=C4)Cl)OC

Isomeric SMILES

COC1=C(C=C2C(N(CCC2=C1)C/C=C/C3=CC=CC=C3[N+](=O)[O-])C4=CC(=CC=C4)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.